4-(Piperazine-1-carbonyl)-benzoic acid is a chemical compound characterized by a piperazine ring attached to a benzoic acid moiety. Its molecular formula is CHNO, with a molecular weight of 234.25 g/mol. This compound is primarily utilized in biochemical and pharmaceutical research due to its unique properties and interactions with various biological targets .
This compound can be synthesized through various methods, with the most common being the acylation of piperazine using benzoyl chloride. It falls under the category of piperazine derivatives, which are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis of 4-(Piperazine-1-carbonyl)-benzoic acid typically involves the following steps:
The structure of 4-(Piperazine-1-carbonyl)-benzoic acid consists of a benzoic acid moiety linked to a piperazine ring through a carbonyl group. The presence of two nitrogen atoms in the piperazine ring contributes to its biochemical activity.
4-(Piperazine-1-carbonyl)-benzoic acid can undergo several types of chemical reactions:
The mechanism of action for 4-(Piperazine-1-carbonyl)-benzoic acid involves its interaction with specific enzymes and proteins within biological systems:
These interactions suggest potential anti-inflammatory effects by modulating gene expression involved in inflammatory responses.
Relevant data indicate that this compound exhibits significant biochemical activity, influencing various cellular processes .
4-(Piperazine-1-carbonyl)-benzoic acid has diverse applications across several scientific fields:
Piperazine-carboxylic acid hybrids represent a strategically significant class of compounds in medicinal chemistry due to their dual functionality. The piperazine ring provides a versatile nitrogen-containing heterocycle that enhances water solubility and enables critical hydrogen bonding interactions with biological targets, while the carboxylic acid moiety offers a site for salt formation (improving crystallinity) and direct participation in target binding. 4-(Piperazine-1-carbonyl)-benzoic acid (C12H14N2O3, MW 234.25 g/mol) exemplifies this hybrid architecture, featuring a benzoic acid scaffold connected to the piperazine ring via an amide carbonyl linker [1] [3] [6]. This configuration creates a planar carboxyl group and a three-dimensional piperazine structure, allowing simultaneous interactions with both polar and hydrophobic regions of enzyme binding sites.
The compound’s commercial availability as a building block (e.g., ≥98% purity from suppliers like ChemScene and Sigma-Aldrich’s AldrichCPR collection) facilitates rapid derivatization for drug discovery [3] [5] [6]. Research indicates such derivatives show promise as modulators of neurological targets, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative conditions like Alzheimer’s disease [4]. The carboxylic acid group enables electrostatic interactions with catalytic triads in these enzymes, while the piperazine can occupy peripheral anionic sites.
Table 1: Fundamental Properties of 4-(Piperazine-1-carbonyl)-benzoic Acid
Property | Value | Source |
---|---|---|
CAS Number | 691394-20-4 | [6] |
Molecular Formula | C12H14N2O3 | [1] [3] |
Molecular Weight | 234.25 g/mol | [1] [6] |
SMILES | OC(C1=CC=C(C(=O)N2CCNCC2)C=C1)=O | [3] [5] |
Purity (Commercial) | ≥98% | [6] |
Hazard Classification | Acute Tox. 4 Oral | [3] [5] |
Piperazine derivatives have evolved from simple solvents and anthelmintics in the mid-20th century to complex multifunctional agents today. The integration of carbonyl-linked benzoic acid groups marks a significant advancement, enabling precise spatial orientation of pharmacophores. Early piperazine-benzoic acid hybrids focused on anxiolytics and antidepressants, exploiting the scaffold’s ability to cross the blood-brain barrier. Contemporary research leverages this permeability for CNS-targeted agents, as demonstrated by recent piperazine-2-carboxylic acid derivatives exhibiting nanomolar inhibition of cholinesterases [4].
A 2024 study highlights this progression, where 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (Ki AChE = 10.18 ± 1.00 µM) and 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (Ki BChE = 1.6 ± 0.08 nM) emerged as potent anti-Alzheimer agents derived from piperazine-carboxylic acid cores [4]. The carbonyl group in 4-(Piperazine-1-carbonyl)-benzoic acid allows resonance stabilization of the amide bond, conferring metabolic stability over ester-based predecessors. Computational studies confirm that substitutions on the piperazine nitrogen (e.g., benzyl groups) and modifications to the carboxylic acid (e.g., hydroxamic acids) optimize target engagement through hydrophobic packing and hydrogen bonding within cholinesterase gorges [4].
Table 2: SAR of Key Piperazine-Carboxylic Acid Derivatives in Cholinesterase Inhibition
Derivative Structure | Biological Activity | Structural Advantage |
---|---|---|
1,4-Bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | Ki (AChE) = 10.18 ± 1.00 µM; Selectivity Index = 17.90 | Chlorobenzyl groups enhance AChE peripheral site binding |
1,4-Bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | Ki (BChE) = 1.6 ± 0.08 nM; Selectivity Index = 21862.5 | Hydroxamic acid boosts BChE catalytic site interaction |
Free carboxylic acid derivatives (e.g., 4a-g) | Enhanced AChE selectivity | Unmodified COOH enables ionic bonding with Ser203 |
Despite progress, critical gaps persist in optimizing 4-(Piperazine-1-carbonyl)-benzoic acid derivatives:
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: